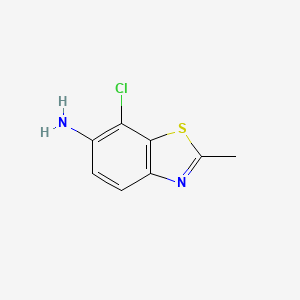

7-Chloro-2-methyl-1,3-benzothiazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

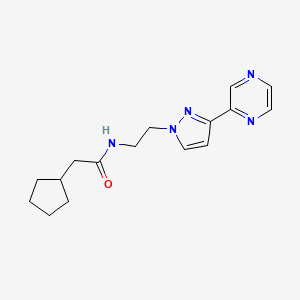

“7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is a derivative of benzothiazole . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have displayed antibacterial activity by inhibiting various enzymes .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

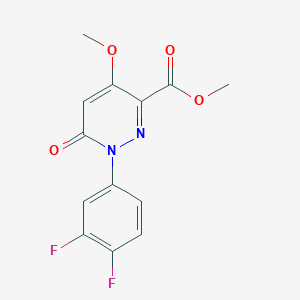

The molecular structure of “7-Chloro-2-methyl-1,3-benzothiazol-6-amine” consists of a benzothiazole ring with a chlorine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various enzymes. For instance, they have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis

The empirical formula of “7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is C8H7ClN2S, and its molecular weight is 198.67 .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Recent synthetic developments have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The synthesis of these derivatives involves various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction. Molecular docking studies suggest that these derivatives can act as potent inhibitors with enhanced anti-tubercular activity .

Antibacterial Agents

Benzothiazole derivatives have been recognized for their antibacterial properties. They exhibit activity by inhibiting crucial bacterial enzymes like DNA gyrase and peptide deformylase. The structure-activity relationship (SAR) of these compounds is crucial for developing novel antibiotics to combat antimicrobial resistance (AMR), which is a significant global health concern .

Antimicrobial Properties

Studies have investigated the antimicrobial properties of benzothiazole derivatives against a range of pathogens, including gram-positive and gram-negative bacteria, as well as fungi. These compounds have been tested using methods like serial plate dilution to determine their efficacy in inhibiting microbial growth .

Organic Synthesis

Benzothiazole derivatives are valuable in organic synthesis. They can be synthesized through various reactions and serve as intermediates for further chemical transformations. This versatility makes them useful in the synthesis of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives are explored for their potential in drug development. Their heterocyclic structure is conducive to binding with biological targets, making them suitable candidates for pharmaceuticals. Researchers focus on the development of new methods for creating bioactive glycohybrids inspired by natural products .

Molecular Modeling

The benzothiazole scaffold is also used in molecular modeling, particularly in protein-ligand interactions. In silico docking tools help in understanding how these molecules interact with biological targets, which is essential for designing drugs with specific actions .

Wirkmechanismus

Target of Action

The primary target of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .

Pharmacokinetics

The compound’s molecular weight of 19867 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This makes 7-Chloro-2-methyl-1,3-benzothiazol-6-amine a potential candidate for the development of new anti-tubercular drugs .

Safety and Hazards

Zukünftige Richtungen

The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Eigenschaften

IUPAC Name |

7-chloro-2-methyl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIJAXOJIAYKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methyl-1,3-benzothiazol-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)

![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)

![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)

![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)

![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)